molecular formula C12H16FNO2S B12076254 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine

3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine

Cat. No.: B12076254
M. Wt: 257.33 g/mol
InChI Key: BAGAKFJIXWFMRW-UHFFFAOYSA-N
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Description

3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluorophenyl and sulfonyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine typically involves the reaction of piperidine with 2-fluorobenzene sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can be compared with other similar compounds, such as:

    2-(3-Fluorophenyl)piperidine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    3-(((2-Chlorophenyl)sulfonyl)methyl)piperidine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

    3-(((2-Methylphenyl)sulfonyl)methyl)piperidine: Contains a methyl group instead of fluorine, which can influence its lipophilicity and metabolic stability.

The presence of the 2-fluorophenyl and sulfonyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(2-fluorophenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C12H16FNO2S/c13-11-5-1-2-6-12(11)17(15,16)9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

BAGAKFJIXWFMRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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